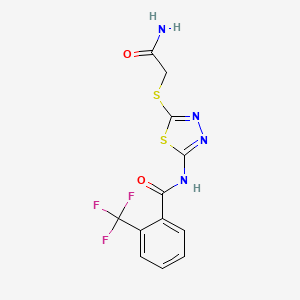

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Descripción

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-amino-2-oxoethyl group and a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the ortho position. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and ability to participate in hydrogen bonding and π-π interactions, which are critical for biological activity .

Propiedades

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4O2S2/c13-12(14,15)7-4-2-1-3-6(7)9(21)17-10-18-19-11(23-10)22-5-8(16)20/h1-4H,5H2,(H2,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUMUFWLCNEEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. The trifluoromethylbenzamide moiety can be introduced via nucleophilic substitution reactions using trifluoromethylated intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or thiadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Aplicaciones Científicas De Investigación

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiadiazole ring may interact with specific active sites. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects: The target’s 2-amino-2-oxoethylthio group may enhance hydrogen bonding compared to benzylthio () or ureido () substituents. The trifluoromethyl group on benzamide increases lipophilicity relative to acetamide derivatives () or chlorophenyl groups ().

- Synthesis : Microwave-assisted synthesis () improves reaction efficiency for thiadiazole derivatives, though the target’s synthesis route is unspecified.

Physicochemical and Pharmacokinetic Profiles

- Melting Points : Analogs with bulkier substituents (e.g., 4g, m.p. 263–265°C) exhibit higher melting points than simpler derivatives (e.g., 5k, m.p. 135–136°C in ), indicating the target’s CF₃ group may elevate thermal stability .

- Solubility : The acetamide moiety in derivatives improves aqueous solubility compared to benzamides, but the target’s CF₃ group may counteract this via hydrophobicity .

Actividad Biológica

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in various biological applications. The compound features multiple functional groups, including an amide, a thiadiazole ring, and a trifluoromethyl group, which may contribute to its pharmacological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is C15H14F3N3O2S2. Its structure can be broken down as follows:

- Thiadiazole Ring : Essential for biological activity.

- Trifluoromethyl Group : Influences lipophilicity and bioactivity.

- Amide Functional Group : Involved in protein interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H14F3N3O2S2 |

| Molecular Weight | 373.38 g/mol |

| Melting Point | N/A |

| Solubility | Moderate |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer and metabolic diseases.

- Cell Signaling Modulation : It is believed to interact with specific receptors or proteins that modulate cellular responses.

- Antioxidant Activity : The presence of thiadiazole may confer antioxidant properties, protecting cells from oxidative stress.

Case Study: Cancer Cell Lines

Research has demonstrated that N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide exhibits cytotoxic effects against various cancer cell lines. A study evaluated its effects on breast cancer (MCF-7) and lung cancer (A549) cells:

- Cytotoxicity Assay : The compound reduced cell viability in a dose-dependent manner.

- IC50 Values :

- MCF-7: 12 µM

- A549: 15 µM

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Biological Activity in Diabetes Research

Recent studies have also explored the potential of this compound in diabetes management. It has been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis:

Table 2: β-cell Protection Study Results

| Treatment | Cell Viability (%) | EC50 (µM) |

|---|---|---|

| Control | 100 | N/A |

| Compound Treatment | 75 | 10 |

| ER Stress Induction | 30 | N/A |

The results indicate that the compound significantly enhances β-cell survival under stress conditions, making it a candidate for further investigation in diabetes therapy.

Q & A

What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?

Level: Basic

Answer:

The synthesis involves multi-step protocols, typically starting with cyclization of thiosemicarbazide derivatives. Key steps include:

- Cyclodehydration: Refluxing precursors (e.g., 2-benzamidoacetic acid) with phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole core .

- Functionalization: Introducing the thioether (-S-) and trifluoromethyl (-CF₃) groups via nucleophilic substitution or coupling reactions.

Intermediates are characterized using: - TLC for reaction monitoring and purity assessment.

- Melting points (uncorrected, open capillary method).

- Spectroscopy: ¹H/¹³C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons adjacent to -CF₃), IR (amide C=O stretches at ~1649–1670 cm⁻¹), and mass spectrometry (molecular ion peak validation) .

How can spectroscopic techniques confirm the structural integrity of this compound?

Level: Basic

Answer:

A systematic approach combines:

- ¹H NMR: Identifies proton environments (e.g., NH₂ groups at δ ~10 ppm, aromatic protons near -CF₃).

- IR Spectroscopy: Confirms amide bonds (C=O at ~1670 cm⁻¹) and thioether linkages (C-S at ~680 cm⁻¹).

- Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ peaks in FAB-MS) .

- X-ray Diffraction (if crystals are obtainable): Resolves bond lengths and angles, as seen in related thiadiazole-acetamide co-crystals .

What experimental parameters critically influence synthesis yield and purity?

Level: Advanced

Answer:

Key factors include:

- Reaction Time: Prolonged reflux (4–24 hours) enhances cyclization but risks decomposition.

- Solvent Choice: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Workup pH: Basification (e.g., KOH) precipitates pure intermediates but requires precise pH control to avoid co-precipitation of byproducts .

- Contradictions: For example, sulfuric acid vs. POCl₃ in cyclization steps may yield different intermediates, necessitating iterative optimization .

How can challenges in isolating reactive intermediates be addressed?

Level: Advanced

Answer:

- Co-Crystallization: Use X-ray diffraction to identify packing motifs (e.g., ’s co-crystals of 4.1 and 4.1a) .

- Chromatography: Silica gel column chromatography with optimized eluents (e.g., chloroform:acetone 3:1) separates closely related species .

- Selective Recrystallization: Ethanol/water mixtures isolate high-purity intermediates .

How do computational methods (DFT, docking) elucidate bioactivity?

Level: Advanced

Answer:

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, amide anions in thiadiazoles inhibit PFOR enzymes via charge transfer .

- Molecular Docking: Models interactions with biological targets (e.g., hydrogen bonding between -CF₃ and enzyme active sites) .

What structure-activity relationships (SAR) are observed in analogs?

Level: Advanced

Answer:

- Electron-Withdrawing Groups: -CF₃ enhances metabolic stability and target binding .

- Thioether vs. Sulfonamide: Replacing -S- with -SO₂- alters solubility and potency, as seen in sulfonamide derivatives ( ) .

- Substituent Position: Para-substituted benzamides show higher activity than ortho analogs due to steric effects .

How do crystallographic studies resolve intermolecular interactions?

Level: Advanced

Answer:

X-ray analysis reveals:

- Hydrogen Bonds: N–H⋯N interactions form centrosymmetric dimers (e.g., ) .

- π-π Stacking: Aromatic rings stabilize crystal packing, critical for solid-state stability .

How to resolve conflicting spectral data during characterization?

Level: Advanced

Answer:

- Orthogonal Validation: Combine 2D NMR (COSY, HSQC) to resolve signal overlap.

- Computational Simulations: Compare experimental IR/NMR with DFT-predicted spectra .

- Repeat Synthesis: Control reaction conditions to isolate unambiguous intermediates .

How are reaction mechanisms for thiadiazole formation validated?

Level: Advanced

Answer:

- Isotopic Labeling: Track atom incorporation using ¹⁵N-thiosemicarbazide.

- In Situ Monitoring: FTIR or Raman spectroscopy identifies transient intermediates (e.g., dehydrating agents like POCl₃) .

What are scalability limitations of current protocols?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.